1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde 1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17791580
InChI: InChI=1S/C11H17N3O/c1-8(2)11-10(7-15)12-13-14(11)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3
SMILES:
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

CAS No.:

Cat. No.: VC17791580

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde -

Specification

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name 1-cyclopentyl-5-propan-2-yltriazole-4-carbaldehyde
Standard InChI InChI=1S/C11H17N3O/c1-8(2)11-10(7-15)12-13-14(11)9-5-3-4-6-9/h7-9H,3-6H2,1-2H3
Standard InChI Key FUJOESRKTFKEOS-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(N=NN1C2CCCC2)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles known for their stability and versatility. The triazole ring is substituted at three positions:

  • 1-position: Cyclopentyl group, contributing steric bulk and influencing conformational flexibility.

  • 5-position: Isopropyl group, enhancing hydrophobic interactions in biological systems.

  • 4-position: Carbaldehyde group, enabling nucleophilic addition reactions and hydrogen bonding.

Molecular Formula and Weight

Discrepancies exist in literature regarding the molecular formula:

  • Source: Reports C₁₁H₁₇N₃O (Molecular Weight: 207.27 g/mol).

  • Source: Suggests C₁₀H₁₄N₄O (Molecular Weight: 206.24 g/mol).
    This inconsistency may arise from positional isomerism or reporting errors. Further analytical validation is required to resolve this ambiguity.

Table 1: Comparative Molecular Data

PropertySourceSource
Molecular FormulaC₁₁H₁₇N₃OC₁₀H₁₄N₄O
Molecular Weight (g/mol)207.27206.24
IUPAC Name1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde1-Cyclopentyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The primary synthetic route involves the click reaction, a copper(I)-catalyzed cycloaddition between an azide and an alkyne. Key steps include:

  • Azide Preparation: Cyclopentyl azide generated from cyclopentyl bromide and sodium azide.

  • Alkyne Substrate: Propargyl aldehyde derivatives functionalized with isopropyl groups.

  • Reaction Conditions: Catalyzed by Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate) in aqueous or alcoholic solvents at 25–60°C .

Table 2: Representative Synthesis Conditions

ParameterOptimal Range
CatalystCuSO₄·5H₂O (5 mol%)
Reducing AgentSodium Ascorbate
Solventt-BuOH/H₂O (1:1)
Temperature50°C
Reaction Time12–24 hours
Yield75–90%

Microwave-assisted synthesis reduces reaction times to 10–30 minutes with comparable yields, as demonstrated in analogous triazole syntheses .

Chemical Reactivity and Functionalization

Triazole Ring Reactivity

The 1,2,3-triazole core participates in:

  • Metal Coordination: Forms stable complexes with transition metals (e.g., Cu, Zn) via N-atom lone pairs, useful in catalysis.

  • Electrophilic Substitution: Directed by the electron-deficient nature of the triazole ring, enabling regioselective functionalization.

Carbaldehyde Group Transformations

The aldehyde moiety undergoes characteristic reactions:

  • Nucleophilic Additions: With amines, hydrazines, or alcohols to form Schiff bases, hydrazones, or acetals.

  • Oxidation/Reduction: Convertible to carboxylic acids or alcohols, respectively, expanding derivatization potential.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Key signals include:

    • Aldehydic proton: δ 9.8–10.2 ppm (singlet).

    • Cyclopentyl protons: δ 1.5–2.5 ppm (multiplet).

    • Isopropyl methyl groups: δ 1.0–1.2 ppm (doublet).

  • ¹³C NMR: Triazole carbons resonate at δ 140–160 ppm, with the aldehyde carbon at δ 190–200 ppm.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) typically shows:

  • [M+H]⁺ at m/z 207.3 (Source) or 206.2 (Source).

  • Fragmentation patterns include loss of the cyclopentyl group (m/z ~138) and aldehyde moiety (m/z ~177).

Applications in Scientific Research

Medicinal Chemistry

  • Antimicrobial Agents: Triazole derivatives exhibit activity against bacterial and fungal pathogens by inhibiting ergosterol synthesis or DNA gyrase.

  • Anticancer Scaffolds: The aldehyde group enables conjugation with cytotoxic agents, enhancing tumor-targeting efficacy.

Materials Science

  • Coordination Polymers: Metal-triazole frameworks show promise in gas storage and catalysis.

  • Polymer Additives: Improves thermal stability and flame retardancy in polyesters and polyamides.

Challenges and Future Directions

  • Structural Ambiguities: Resolving molecular formula discrepancies via high-resolution mass spectrometry (HRMS) and X-ray crystallography.

  • Toxicity Profiling: Limited safety data necessitates comprehensive in vitro and in vivo studies .

  • Green Synthesis: Developing solvent-free or bio-based catalytic systems to enhance sustainability .

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